2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine
CAS No.:
Cat. No.: VC20149265
Molecular Formula: C13H10BrN3
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrN3 |
|---|---|
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-amine |
| Standard InChI | InChI=1S/C13H10BrN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 |
| Standard InChI Key | LAAXWJGVLMSJMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine is C₁₃H₁₀BrN₃, with a molecular weight of 288.14 g/mol. The compound features a planar imidazo[1,2-a]pyridine core fused with a bromophenyl ring, creating a conjugated π-system that enhances its stability and capacity for aromatic interactions. The amine group at the 3-position introduces hydrogen-bonding capabilities, critical for molecular recognition in biological systems.
Spectroscopic Characterization
Key spectral data for this compound include:
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the amine proton appears as a broad singlet near δ 5.5 ppm.
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¹³C NMR: Signals for the imidazo[1,2-a]pyridine core appear between δ 110–160 ppm, with the bromophenyl carbons observed at δ 120–135 ppm.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 288.14 ([M+H]⁺).
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves a multi-step protocol:
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Condensation: Reacting 2-aminopyridine with 4-bromobenzaldehyde in methanol under reflux forms a Schiff base intermediate.
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Cyclization: Treating the intermediate with acetic acid and heating at 80°C induces intramolecular cyclization to yield the imidazo[1,2-a]pyridine core.
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Functionalization: Reductive amination or nucleophilic substitution introduces the amine group at the 3-position.
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | 4-Bromobenzaldehyde, methanol, 12h reflux | 78 |
| Cyclization | Acetic acid, 80°C, 6h | 85 |
| Amination | NaBH₄, MeOH, 0°C → RT | 65 |
Industrial Production
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Automated purification systems, such as preparative HPLC, ensure >98% purity for pharmaceutical applications.
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits potent inhibition of tyrosine kinases c-KIT and FLT3, which are implicated in gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML), respectively. In vitro studies demonstrate an IC₅₀ of 2.1 µM against c-KIT-driven tumor cells, with selectivity indices exceeding 20-fold compared to normal fibroblasts.
Table 2: Anticancer Activity Profile
| Target Kinase | IC₅₀ (µM) | Cell Line | Selectivity Index |
|---|---|---|---|
| c-KIT | 2.1 | GIST-T1 | 22 |
| FLT3 | 3.8 | MV4-11 | 15 |
Antimicrobial Properties
The bromophenyl moiety enhances lipophilicity, enabling disruption of microbial membranes. Against Staphylococcus aureus and Escherichia coli, the compound shows MIC values of 8 µg/mL and 16 µg/mL, respectively, comparable to ciprofloxacin.
Pharmacological Applications
Kinase Inhibitor Development
The compound’s selectivity for c-KIT and FLT3 positions it as a lead structure for targeted cancer therapies. Structural analogs with dichloro substitutions show enhanced potency, achieving IC₅₀ values as low as 0.9 µM in preclinical models.
Antimicrobial Drug Candidates
Derivatives functionalized with electron-withdrawing groups exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with MIC values ≤4 µg/mL.
Molecular Docking and Mechanistic Insights
Binding Mode Analysis
Docking simulations using the PDB ID 1T46 (c-KIT structure) show the bromophenyl group occupying a hydrophobic pocket near the ATP-binding site. The amine group forms a hydrogen bond with Glu640, a residue critical for kinase activation.
Figure 1: Key Interactions with c-KIT (Generated via AutoDock Vina)
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Hydrogen bond: N–H···Glu640 (2.1 Å)
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Hydrophobic contacts: Bromophenyl···Val654, Ala621
Structure-Activity Relationships (SAR)
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Bromine Substitution: Essential for kinase inhibition; replacement with chlorine reduces activity by 4-fold.
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Amine Position: 3-Amino derivatives show 3x higher potency than 2-amino isomers due to optimal spatial alignment.
Preclinical and In Vitro Studies
Cytotoxicity Profiling
In the NCI-60 cancer cell line panel, the compound demonstrates GI₅₀ values of 1.8–4.3 µM across leukemia, breast, and lung cancer models. Notably, it exhibits minimal toxicity toward normal human hepatocytes (IC₅₀ > 50 µM).
Pharmacokinetic Predictions
ADME Properties:
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Absorption: High Caco-2 permeability (Papp = 28 x 10⁻⁶ cm/s) predicts good oral bioavailability.
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Metabolism: Primarily metabolized by CYP3A4, with a predicted half-life of 5.2 hours.
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Excretion: Renal clearance accounts for 65% of elimination.
Comparison with Related Derivatives
Imidazo[1,2-a]pyridine Analogs
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2-(4-Chlorophenyl) Derivative: 30% reduced c-KIT inhibition due to weaker hydrophobic interactions.
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3-Nitro Substituted Analog: Lacks kinase activity but shows enhanced antibacterial potency (MIC = 2 µg/mL).
Future Research Directions
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Optimization of Bioavailability: Prodrug strategies to enhance aqueous solubility.
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Combination Therapies: Synergistic studies with paclitaxel in solid tumors.
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In Vivo Toxicology: Chronic toxicity assessments in rodent models.
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